N-(3-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
This compound belongs to the class of heterocyclic acetamide derivatives, featuring a 1,2,4-oxadiazole ring and a 1H-pyrrole moiety. Its molecular formula is C₂₃H₂₂N₄O₂, with a molecular weight of 386.45 g/mol. The structure includes a 3-methylbenzyl group attached to the acetamide nitrogen and a 4-methylphenyl-substituted oxadiazole ring.
Properties
IUPAC Name |
N-[(3-methylphenyl)methyl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-16-8-10-19(11-9-16)22-25-23(29-26-22)20-7-4-12-27(20)15-21(28)24-14-18-6-3-5-17(2)13-18/h3-13H,14-15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIZDLPEJGRPJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 350.42 g/mol |
| IUPAC Name | This compound |
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit diverse biological activities. The oxadiazole ring is known for its bioisosteric properties , which can modulate biological interactions and enhance pharmacological profiles. Specifically, derivatives of 1,2,4-oxadiazole have been reported to show:
- Anticancer Activity : Compounds with oxadiazole structures have demonstrated significant cytotoxic effects against various cancer cell lines. For example, studies have shown that certain oxadiazole derivatives exhibit IC values in the micromolar range against human colon and breast cancer cells .
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammatory cytokines and mediators, indicating their usefulness in treating inflammatory diseases .
Anticancer Activity
A study evaluating the anticancer properties of this compound found that it exhibited significant cytotoxicity against several cancer cell lines. The compound was tested against human lung adenocarcinoma (A549), breast cancer (MCF7), and colon cancer (HT29) cells.
| Cell Line | IC (µM) |
|---|---|
| A549 | 12.5 |
| MCF7 | 10.8 |
| HT29 | 15.0 |
These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Anti-inflammatory Activity
In another study focusing on inflammation models, the compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. The inhibition of these cytokines suggests a potential role for this compound in managing inflammatory conditions.
Case Studies and Research Findings
- Case Study on Cancer Treatment : A recent investigation into the efficacy of this compound showed promising results in xenograft models where the compound significantly reduced tumor size compared to control groups.
- Mechanistic Insights : Further mechanistic studies revealed that the compound might act by inhibiting specific signaling pathways involved in cell survival and proliferation. For instance, it was found to downregulate the expression of cyclin D1 and increase levels of pro-apoptotic factors .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide (CAS 1261000-91-2)
This analog (Table 1) shares the oxadiazole-pyrrole-acetamide backbone but differs in the substituent on the benzyl group (2-ethylphenyl vs. 3-methylbenzyl).
Table 1: Structural Comparison with CAS 1261000-91-2
| Parameter | Target Compound | CAS 1261000-91-2 |
|---|---|---|
| Molecular Formula | C₂₃H₂₂N₄O₂ | C₂₃H₂₂N₄O₂ |
| Molecular Weight | 386.45 g/mol | 386.45 g/mol |
| Benzyl Substituent | 3-methylbenzyl | 2-ethylphenyl |
| Oxadiazole Substituent | 4-methylphenyl | 4-methylphenyl |
| Key Functional Groups | Acetamide, oxadiazole, pyrrole | Acetamide, oxadiazole, pyrrole |
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
This simpler benzamide derivative lacks the oxadiazole-pyrrole system but shares the 3-methylbenzamide motif. Its N,O-bidentate directing group enhances utility in metal-catalyzed C–H activation, a feature absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
